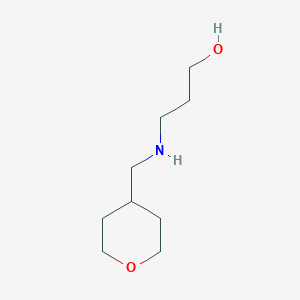
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol is an organic compound with the molecular formula C9H19NO2 It features a tetrahydro-2H-pyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a propanol chain through a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol typically involves the following steps:
Formation of Tetrahydro-2H-pyran-4-ylmethylamine: This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-carboxaldehyde with an amine under reductive amination conditions.
Alkylation: The tetrahydro-2H-pyran-4-ylmethylamine is then reacted with 3-chloropropanol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propanal or 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propanone.
Reduction: Formation of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran ring and the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propanol chain.
4-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol is unique due to its specific combination of a tetrahydro-2H-pyran ring and a propanol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.
Properties
IUPAC Name |
3-(oxan-4-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-5-1-4-10-8-9-2-6-12-7-3-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCSTSINJWEXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














